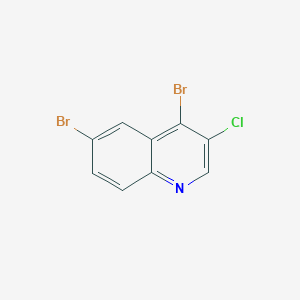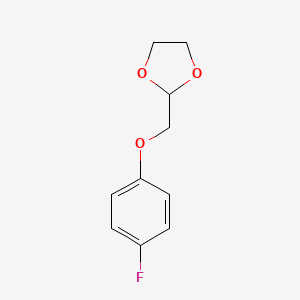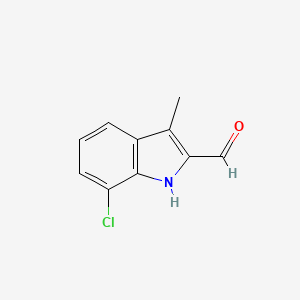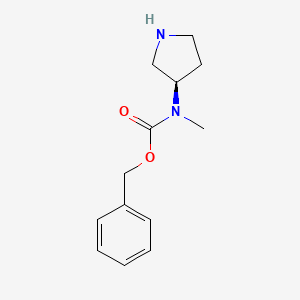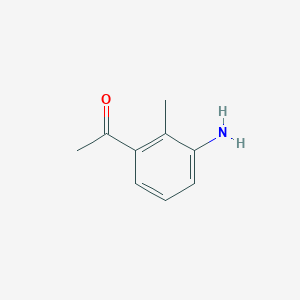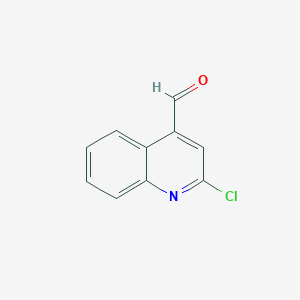
2-Chloroquinoline-4-carbaldehyde
説明
2-Chloroquinoline-4-carbaldehyde is an organic compound that is a derivative of the bicyclic heterocycle called quinoline . It is one of several isomeric chloro derivatives of quinoline . It appears as a slightly pale yellow to yellow-green crystal or powder .
Synthesis Analysis
The synthesis of 2-Chloroquinoline-4-carbaldehyde involves several steps. One method involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3, which is subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline-4-carbaldehyde is complex and involves several functional groups. The compound contains a quinoline ring system, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a carbaldehyde group, which is a form of aldehyde group attached to the quinoline ring .Chemical Reactions Analysis
2-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions. For instance, it can undergo substitution reactions at its 2-chloro position when treated with phenylacetylene via PdCl2 mediation . It can also react with 1,2-phenylenediamine to synthesize quinoline fused 1,4-benzodiazepine .Physical And Chemical Properties Analysis
2-Chloroquinoline-4-carbaldehyde is a slightly pale yellow to yellow-green crystal or powder . More detailed physical and chemical properties are not available in the retrieved literature.科学的研究の応用
Chemical Modifications and Biological Evaluation
2-Chloroquinoline-4-carbaldehyde has been utilized in the chemical modification of chitosan, creating new derivatives with enhanced antibacterial properties and non-toxic characteristics, suggesting potential biomedical applications (Haj, Mohammed, & Mohammood, 2020).
Chemistry and Synthetic Applications
Research has focused on the chemistry of 2-chloroquinoline-4-carbaldehyde, including its synthesis and use in constructing fused or binary heterocyclic systems, highlighting its importance in organic and medicinal chemistry (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Synthesis and Reactions
Studies from 1979 to 1999 detailed the synthesis and various reactions of 2-chloroquinoline-4-carbaldehyde, emphasizing its role in synthesizing biologically significant compounds (Abdel-Wahab & Khidre, 2012).
Chlorination Processes
Investigations into the chlorination of 2-chloroquinoline-4-carbaldehydes have been conducted, detailing the preparation of specific chlorinated derivatives (Cziáky, 1991).
Potential as Human AKT1 Inhibitor
2-Chloroquinoline-4-carbaldehyde derivatives have been evaluated as potential inhibitors of AKT1, a protein kinase implicated in cancer, demonstrating significant inhibitory potency (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).
DNA Binding and Antimicrobial Properties
Novel 2-chloroquinoline-4-carbaldehyde derivatives have shown effective binding with DNA and exhibit antimicrobial activities, indicating their potential in pharmacological applications (Lamani, Reddy, Naik, Savyasachi, & Naik, 2008).
Green Synthetic Methods
Research includes green synthetic methods for 2-chloroquinoline-4-carbaldehydes, employing microwave, ultrasound, and grinding/solvent-free techniques, emphasizing environmentally friendly approaches (Patel, Dholakia, & Patel, 2020).
Modified Synthesis Using Phosphorus Pentachloride
An alternative synthesis method for 2-chloroquinoline-4-carbaldehyde using phosphorus pentachloride has been developed, providing an efficient and convenient approach (Romero, 2016).
Safety and Hazards
The safety data sheet for 2-Chloroquinoline-4-carboxaldehyde, a related compound, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It also recommends ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
将来の方向性
Quinoline and its functionalized derivatives, including 2-Chloroquinoline-4-carbaldehyde, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
特性
IUPAC Name |
2-chloroquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUNMHOODSYROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591538 | |
| Record name | 2-Chloroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-4-carbaldehyde | |
CAS RN |
855613-24-0 | |
| Record name | 2-Chloroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



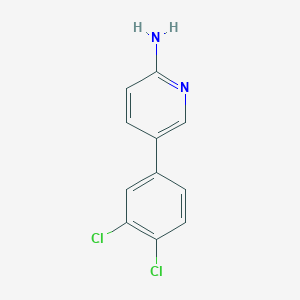
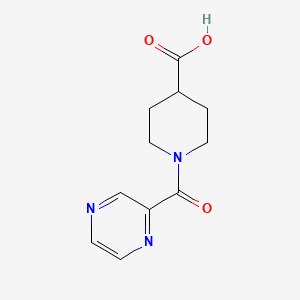

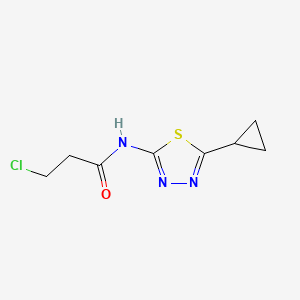

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)


![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1612410.png)
